(S)-1-Benzyl-3-bromopyrrolidine
CAS No.:
Cat. No.: VC13474647
Molecular Formula: C11H14BrN
Molecular Weight: 240.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrN |
|---|---|
| Molecular Weight | 240.14 g/mol |
| IUPAC Name | (3S)-1-benzyl-3-bromopyrrolidine |
| Standard InChI | InChI=1S/C11H14BrN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 |
| Standard InChI Key | VOXJTPBOJBQGSL-NSHDSACASA-N |
| Isomeric SMILES | C1CN(C[C@H]1Br)CC2=CC=CC=C2 |
| SMILES | C1CN(CC1Br)CC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC1Br)CC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
(S)-1-Benzyl-3-bromopyrrolidine (C₁₁H₁₄BrN, MW 240.14 g/mol) features a five-membered pyrrolidine ring with stereochemical specificity at the C3 position (S-configuration). Key structural descriptors include:
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IUPAC Name: (3S)-1-benzyl-3-bromopyrrolidine
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SMILES Notation: C1CN(C[C@H]1Br)CC2=CC=CC=C2
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Stereochemistry: The bromine atom occupies the pro-R position in the (S)-enantiomer, as confirmed by its isomeric SMILES.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄BrN | |
| Molecular Weight | 240.14 g/mol | |
| Optical Purity | ≥99.5% ee (in related derivatives) | |
| Log P (Partition Coefficient) | 1.35 (predicted) |
The benzyl group enhances lipophilicity, while the bromine atom introduces a reactive site for nucleophilic substitution or cross-coupling reactions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct shifts for the benzyl and pyrrolidine protons. For example:
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¹H NMR: Benzyl aromatic protons resonate at δ 7.20–7.34 ppm, while pyrrolidine CH₂ groups appear between δ 2.30–3.63 ppm .
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¹³C NMR: The quaternary carbon bearing bromine typically shows a deshielded signal near δ 55–60 ppm .
High-resolution mass spectrometry (HRMS) of related bromopyrrolidines confirms molecular ion peaks matching theoretical values .
Synthesis and Stereochemical Control
Ring-Closing Strategies
A patented method (EP1138672A1) describes the synthesis of optically active pyrrolidine derivatives via ring-closing reactions. Key steps include:
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Alkylation of Primary Amines: Reaction of benzylamine with 1,2,4-trimesylate intermediates in tetrahydrofuran (THF) at 50–60°C to form the pyrrolidine skeleton .
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Bromine Introduction: Substitution at C3 using N-bromosuccinimide (NBS) under controlled conditions to retain stereochemical integrity .
Organocatalytic Bromination
Recent advances employ organocatalysts to achieve stereoselective bromination. For instance:
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N-Bromopyrrolidine (NBP): Generated in situ from NBS and pyrrolidine, NBP acts as a bromoanion source, enabling enantioselective dibromination of alkenes .
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Molecular Electrostatic Potential (MESP): Computational studies reveal that NBP’s bromine exhibits nucleophilic character (ΔG = 253.87 kJ/mol for Br⁻ release), favoring S-configuration retention .
Applications in Pharmaceutical Chemistry
Intermediate for Bioactive Molecules
(S)-1-Benzyl-3-bromopyrrolidine is a precursor to several pharmacologically active compounds:
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Antiviral Agents: Patent WO2019075291A1 discloses its use in synthesizing HIV protease inhibitors via Suzuki-Miyaura cross-coupling .
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Anticancer Derivatives: Pd/C-catalyzed debenzylation yields (S)-3-aminopyrrolidine, a key fragment in kinase inhibitors (e.g., crizotinib analogs) .
Table 2: Representative Derivatives and Applications
| Derivative | Application | Yield | Source |
|---|---|---|---|
| (S)-3-Aminopyrrolidine | Kinase inhibitor intermediate | 91% | |
| N-(1-Benzylpyrrolidin-3-yl) | Antiviral lead compound | 82% |
Asymmetric Catalysis
The compound’s chiral center facilitates enantioselective synthesis:
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Chiral Ligands: Benzyl-protected pyrrolidines coordinate transition metals (e.g., Pd, Cu) in asymmetric allylic alkylation .
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Organocatalysts: Derivatives catalyze Michael additions with up to 99% enantiomeric excess (ee) .
Future Directions and Challenges
Scalability of Stereoselective Synthesis
Current methods rely on stoichiometric chiral auxiliaries. Transition to catalytic asymmetric bromination (e.g., using Cinchona alkaloids) could reduce costs .
Expanding Medicinal Applications
Ongoing research explores:
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